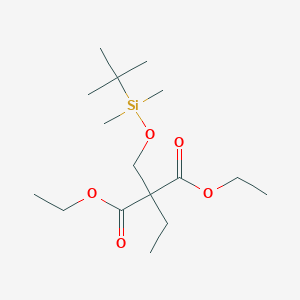

Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate

Description

Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate is a malonate derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group and an ethyl substituent. The TBS group enhances steric bulk and stability, making the compound valuable in multi-step organic syntheses, particularly in pharmaceutical intermediates where hydroxyl group protection is critical. Its synthesis typically involves silylation reactions under anhydrous conditions, as seen in analogous protocols .

Properties

IUPAC Name |

diethyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-ethylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O5Si/c1-9-16(13(17)19-10-2,14(18)20-11-3)12-21-22(7,8)15(4,5)6/h9-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOACVDSEICKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO[Si](C)(C)C(C)(C)C)(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401116307 | |

| Record name | Propanedioic acid, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-ethyl-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401116307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140326-46-9 | |

| Record name | Propanedioic acid, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-ethyl-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140326-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-ethyl-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401116307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate typically involves the reaction of diethyl malonate with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, reduction reactions produce alcohols, and substitution reactions result in various substituted esters .

Scientific Research Applications

Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions to occur at specific sites on the molecule. This selectivity is crucial for the synthesis of complex molecules with high precision .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

Electron-Donating vs. Electron-Withdrawing Substituents:

- TBS Group: The TBS-OCH2 moiety is electron-donating, stabilizing adjacent carbocations and enabling selective deprotection under mild acidic conditions (e.g., HF or TBAF) .

- Perfluorophenyl (C6F5): Strong electron-withdrawing effects enhance malonate electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis) .

- Alkyl Chains (e.g., isopentyl): Branched alkyl groups increase lipophilicity, improving solubility in non-polar solvents .

Aromatic vs. Aliphatic Substitutents:

- Benzylmalonate (C6H5CH2): The benzyl group participates in π-π interactions, influencing crystal packing and melting points (mp. 155–156°C for similar chromenyl derivatives ).

- Prenyl (3-methylbut-2-enyl): The double bond in prenyl-substituted malonates enables conjugate additions or Diels-Alder reactions, absent in saturated analogs .

Spectroscopic and Analytical Data

NMR Trends:

- TBS Group: Distinct 1H NMR signals for tert-butyl (δ ~0.9 ppm, singlet) and Si-CH3 (δ ~0.1 ppm) .

- C6F5: 19F NMR signals between δ -140 to -160 ppm .

- Benzyl Groups: Aromatic protons at δ 7.2–7.4 ppm .

GC/MSD Data:

- TBS derivatives exhibit higher molecular ions (e.g., m/z 424.26 vs. 250.29 for benzylmalonate ).

Biological Activity

Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyldimethylsilyloxy group, which enhances its lipophilicity and stability. The molecular formula is , with a molecular weight of approximately 288.41 g/mol. The silyl ether functionality is known to influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating biochemical processes.

- Receptor Modulation : It has the potential to bind to various receptors, influencing signal transduction pathways that regulate cellular functions.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Antitumor Activity

Research indicates that this compound demonstrates antitumor activity against various cancer cell lines. A study conducted on human breast cancer cells showed that the compound inhibited cell proliferation in a dose-dependent manner, with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

In vitro assays have revealed that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 15 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Case Studies

-

Case Study on Anticancer Effects :

- Objective : To evaluate the anticancer effects of this compound on human breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment through MTT assay and flow cytometry.

- Findings : Significant reductions in cell viability were observed, along with increased markers for apoptosis (caspase activation).

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial efficacy against common bacterial pathogens.

- Methodology : Disc diffusion method was employed to determine the susceptibility of bacterial strains.

- Findings : Notable zones of inhibition were recorded for both S. aureus and Escherichia coli, supporting its potential use in treating bacterial infections.

Data Summary Table

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Antitumor | Human breast cancer cells | 25 µM | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Inhibition of bacterial growth |

| Antioxidant | Human fibroblasts | N/A | Scavenging free radicals |

Q & A

Q. What experimental conditions are optimal for synthesizing Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate?

The synthesis of structurally related malonate derivatives often employs catalytic systems and controlled reaction conditions. For example, the synthesis of a tert-butyldimethylsilyl-protected malonate analog ( ) used 3 mol% salenCoCl catalyst and 6 mol% PhSiH₃ in THF at 60°C , yielding a single stereoisomer with 88% efficiency . This protocol minimizes side reactions and ensures high regioselectivity. Post-synthesis, purification via short silica gel column chromatography (3% Et₂O:hexane) is recommended to isolate the product .

Q. How can the structure of this compound be reliably characterized?

Key analytical methods include:

- ¹H/¹³C NMR : To confirm the presence of the tert-butyldimethylsilyl (TBS) group (distinct δ ~0.1–0.3 ppm for Si(CH₃)₂ signals) and ester functionalities (δ ~1.2–4.3 ppm for ethoxy groups) .

- GC-MSD : For molecular weight verification (e.g., observed m/z 424.2645 in a related compound) .

- Purity assessment : Use preparative HPLC or TLC with UV/fluorescence detection to rule out residual starting materials .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyloxy group influence the compound’s reactivity in alkylation or decarboxylation reactions?

The TBS group acts as a steric and electronic modulator :

- Steric hindrance : Protects the adjacent hydroxyl or methylene group from undesired nucleophilic attacks, enabling selective functionalization at the ethylmalonate core .

- Decarboxylation stability : Under basic conditions (e.g., 2 M NaOH in MeOH), the TBS group stabilizes intermediates, preventing premature decomposition. For example, in a related pyridine synthesis, citric acid-mediated acidification (pH 4) followed by 60°C heating ensured controlled decarboxylation .

Q. What strategies mitigate side reactions during the removal of the TBS protecting group?

- Fluoride-based deprotection : Use TBAF (tetrabutylammonium fluoride) in THF to cleave the TBS group selectively without disrupting ester functionalities .

- Acid sensitivity : Avoid strong protic acids (e.g., HCl), which may hydrolyze the malonate core. Instead, employ mild acidic conditions (e.g., acetic acid/water mixtures) .

Q. How can computational methods aid in predicting the compound’s behavior in complex reaction systems?

- DFT calculations : Model the electronic effects of the TBS group on malonate reactivity, such as charge distribution at the carbonyl oxygen.

- MD simulations : Predict solubility in solvents like THF or hexane, critical for optimizing reaction homogeneity .

Methodological Challenges

Q. How to resolve contradictions in reported yields for similar malonate derivatives?

- Parameter optimization : Varying catalyst loadings (e.g., 1–5 mol% salenCoCl) and reaction times can reconcile discrepancies. For instance, extended stirring (16–24 hours) may improve yields in sterically hindered systems .

- Batch-to-batch variability : Monitor reagent purity (e.g., PhSiH₃ freshness) via GC-MS to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.